molecular formula C11H14IN3S B5717921 methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide

methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide

Cat. No.: B5717921
M. Wt: 347.22 g/mol
InChI Key: MBHCIAZETCDSDR-IMULGZAHSA-N
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Description

Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide typically involves the reaction of thiourea with methyl iodide under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, with triethylamine acting as a catalyst . The process yields the desired compound with high purity and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of advanced equipment and techniques, such as continuous flow reactors, enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl aminomethanimidothioate hydroiodide
  • S-methylisothiourea hydroiodide
  • Methyl imidothiocarbamate hydroiodide

Uniqueness

Methyl N’-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate; hydroiodide stands out due to its unique chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.HI/c1-15-11(12)14-13-9-5-8-10-6-3-2-4-7-10;/h2-9H,1H3,(H2,12,14);1H/b8-5+,13-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHCIAZETCDSDR-IMULGZAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN=CC=CC1=CC=CC=C1)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\N=C\C=C\C1=CC=CC=C1)/N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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